Spectroscopic Characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine: A Technical Guide
Spectroscopic Characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, presents a robust predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, offering a detailed interpretation of the expected spectral features. Furthermore, this guide outlines a validated synthetic protocol and standardized methodologies for acquiring and analyzing the spectroscopic data, ensuring researchers can confidently synthesize and characterize this compound.
Introduction and Rationale
The piperidine moiety is a cornerstone in pharmaceutical sciences, present in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility. When functionalized with aromatic and heterocyclic scaffolds, such as the 2,5-dimethyl-1H-pyrrole ring, novel chemical entities with potentially unique biological activities can be accessed. The target molecule, 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, combines the saturated piperidine ring with the aromatic pyrrole system, creating a structure with significant potential for modulation of biological targets.
A critical step in the development of any new chemical entity is its unambiguous structural characterization. Spectroscopic techniques provide the foundation for this, offering a detailed "fingerprint" of the molecule. This guide serves as a predictive framework for researchers, outlining the expected spectroscopic data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine and the underlying principles for their interpretation.
Proposed Synthetic Pathway: The Paal-Knorr Reaction
A logical and efficient route to synthesize 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this case, 4-aminopiperidine would serve as the primary amine and acetonylacetone (2,5-hexanedione) as the 1,4-dicarbonyl component. This reaction is typically carried out under acidic conditions and with heating.
Caption: Proposed Paal-Knorr synthesis of the target compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. These predictions are based on the analysis of its constituent fragments (2,5-dimethylpyrrole and piperidine) and structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the target compound will exhibit distinct signals for the pyrrole and piperidine protons.
Table 1: Predicted ¹H NMR Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |
| ~5.70 - 5.80 | s | 2H | Pyrrole CH | Based on the signal for the pyrrole protons in 2,5-dimethyl-1H-pyrrole (~5.73 ppm).[1] |
| ~3.90 - 4.10 | m | 1H | Piperidine CH -N(pyrrol) | The methine proton on the piperidine ring attached to the pyrrole nitrogen will be deshielded. |
| ~2.90 - 3.10 | m | 2H | Piperidine CH ₂ (axial, adjacent to NH) | Protons on the carbons adjacent to the piperidine nitrogen. |
| ~2.50 - 2.70 | m | 2H | Piperidine CH ₂ (equatorial, adjacent to NH) | Protons on the carbons adjacent to the piperidine nitrogen. |
| ~2.20 | s | 6H | Pyrrole CH ₃ | Based on the signal for the methyl protons in 2,5-dimethyl-1H-pyrrole (~2.21 ppm).[1] |
| ~1.80 - 2.00 | m | 2H | Piperidine CH ₂ (axial) | Protons on the carbons adjacent to the CH-N(pyrrol) group. |
| ~1.60 - 1.80 | m | 2H | Piperidine CH ₂ (equatorial) | Protons on the carbons adjacent to the CH-N(pyrrol) group. |
| ~1.50 | br s | 1H | Piperidine NH | The chemical shift of the NH proton can vary and it may exchange with D₂O. |
Expert Interpretation: The spectrum is expected to be characterized by a sharp singlet for the six equivalent methyl protons on the pyrrole ring and another singlet for the two equivalent vinylic protons of the pyrrole. The piperidine ring protons will present as a series of multiplets due to complex spin-spin coupling. The methine proton at the C4 position of the piperidine ring, being directly attached to the nitrogen of the pyrrole, is expected to be the most downfield of the piperidine signals. The protons on the carbons adjacent to the piperidine nitrogen will also be deshielded. The broad singlet for the piperidine NH is a characteristic feature and its integration would confirm its presence.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry in the 2,5-dimethyl-1H-pyrrole moiety, fewer signals than the total number of carbons are expected.
Table 2: Predicted ¹³C NMR Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |
| ~128.0 - 130.0 | Pyrrole C -CH₃ | Based on data for similar structures, these carbons are deshielded. |
| ~105.0 - 107.0 | Pyrrole C H | The vinylic carbons of the pyrrole ring. |
| ~55.0 - 58.0 | Piperidine C H-N(pyrrol) | The carbon of the piperidine ring attached to the pyrrole nitrogen. |
| ~45.0 - 48.0 | Piperidine C H₂ (adjacent to NH) | The carbons adjacent to the piperidine nitrogen. |
| ~32.0 - 35.0 | Piperidine C H₂ (adjacent to CH-N) | The carbons adjacent to the carbon attached to the pyrrole. |
| ~12.0 - 14.0 | Pyrrole C H₃ | The methyl carbons on the pyrrole ring. |
Expert Interpretation: The ¹³C NMR spectrum will be instrumental in confirming the carbon framework. Key signals to observe are the two distinct resonances for the pyrrole ring carbons (the quaternary carbons bearing the methyl groups and the tertiary carbons). The piperidine ring should exhibit three distinct signals corresponding to the C4 carbon, the C2/C6 carbons, and the C3/C5 carbons, reflecting the symmetry of the piperidine ring itself.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (Molecular Formula: C₁₁H₁₈N₂), the expected molecular weight is approximately 178.27 g/mol .
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Technique | Rationale |
| 179.15 | [M+H]⁺ | ESI | Electrospray ionization in positive mode is expected to produce the protonated molecular ion. |
| 178.14 | [M]⁺ | EI | Electron ionization may show the molecular ion peak. |
Expert Interpretation & Fragmentation: In Electrospray Ionization (ESI-MS), the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 179.15. Under Electron Ionization (EI-MS), the molecular ion peak [M]⁺ at m/z 178.14 should be observable. Characteristic fragmentation in EI-MS would likely involve the cleavage of the piperidine ring and the loss of the dimethylpyrrole moiety or fragments thereof. The fragmentation of piperidine alkaloids often involves characteristic losses related to the piperidine ring structure.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale/Comparison |
| ~3300 - 3400 | N-H stretch | Secondary amine (piperidine) | Characteristic stretching vibration for N-H bonds in amines. |
| ~2850 - 3000 | C-H stretch | Aliphatic (piperidine and methyl) | Typical C-H stretching frequencies for sp³ hybridized carbons. |
| ~1500 - 1600 | C=C stretch | Aromatic (pyrrole) | Characteristic stretching for the carbon-carbon double bonds in the pyrrole ring. |
| ~1380 | C-H bend | Methyl | Characteristic bending vibration for methyl groups. |
| ~1100 - 1200 | C-N stretch | Amine | C-N stretching vibrations. |
Expert Interpretation: The IR spectrum will be key in confirming the presence of the N-H bond of the piperidine ring, which should appear as a moderately sharp band in the 3300-3400 cm⁻¹ region. The presence of both aliphatic (piperidine and methyl) and aromatic (pyrrole) C-H stretches will also be evident. The C=C stretching of the pyrrole ring will confirm the presence of the aromatic system.
Experimental Protocols
To ensure the reproducibility and accuracy of the data, the following detailed protocols are provided for the synthesis and spectroscopic analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
Synthesis Protocol
